molecular formula C11H18O3 B14317743 Ethyl 8-methoxyocta-2,7-dienoate CAS No. 110744-14-4

Ethyl 8-methoxyocta-2,7-dienoate

Cat. No.: B14317743
CAS No.: 110744-14-4
M. Wt: 198.26 g/mol
InChI Key: FBPCDRGXEPLQOG-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyocta-2,7-dienoate (C₁₁H₁₈O₃) is an unsaturated ester featuring a conjugated diene system (2,7-diene) and a methoxy group at the 8-position.

  • Structure: The ethyl ester group at position 1 and methoxy substituent at position 8 differentiate it from simpler dienoates. Conjugation across C2–C3 and C7–C8 may enhance stability and influence reactivity in cycloadditions or catalytic transformations .
  • Synthetic Relevance: Similar compounds are synthesized via transition-metal catalysis (e.g., nickel- or cobalt-mediated cyclizations) or hydrogenation protocols .

Properties

CAS No.

110744-14-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 8-methoxyocta-2,7-dienoate

InChI

InChI=1S/C11H18O3/c1-3-14-11(12)9-7-5-4-6-8-10-13-2/h7-10H,3-6H2,1-2H3

InChI Key

FBPCDRGXEPLQOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCC=COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-methoxyocta-2,7-dienoate can be synthesized through the esterification of 8-methoxyocta-2,7-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxyocta-2,7-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-methoxyocta-2,7-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-methoxyocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

Ester Group Impact :

  • Ethyl esters (e.g., compounds in ) generally exhibit higher lipophilicity than methyl esters, influencing solubility in organic phases during extraction .
  • tert-Butyl esters (e.g., ) provide steric protection for sensitive functional groups (e.g., hydroxyls) in multistep syntheses.

Aryl or sulfinyl groups (e.g., ) introduce steric and electronic complexity, enabling applications in asymmetric catalysis or drug design.

Synthetic Methods :

  • Catalytic hydrogenation (Pd/C, H₂) is common for diene saturation (e.g., ).
  • Transition-metal catalysts (Ni, Co) enable stereoselective cyclizations critical for natural product synthesis .

Applications: Pharmaceutical intermediates: Compounds like tert-butylocta-2,7-dienoate () are pivotal in cryptophycin analogs (anticancer agents). Agrochemicals: Phosphorylated derivatives () may serve as pesticide precursors.

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